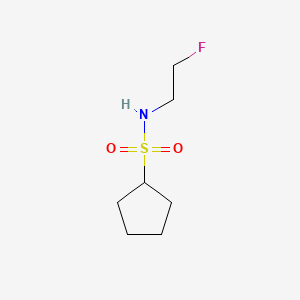
N-(2-fluoroethyl)cyclopentanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoroethyl)cyclopentanesulfonamide is a chemical compound characterized by the presence of a sulfonamide group attached to a cyclopentane ring and a 2-fluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoroethyl)cyclopentanesulfonamide typically involves the reaction of cyclopentanesulfonyl chloride with 2-fluoroethylamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
Cyclopentanesulfonyl chloride+2-fluoroethylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
化学反応の分析
Types of Reactions
N-(2-fluoroethyl)cyclopentanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanesulfonic acid.
Reduction: Formation of cyclopentylamine.
Substitution: Formation of various substituted cyclopentanesulfonamides.
科学的研究の応用
N-(2-fluoroethyl)cyclopentanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-fluoroethyl)cyclopentanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The 2-fluoroethyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact molecular pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
Cyclopentanesulfonamide: Lacks the 2-fluoroethyl group, which may result in different chemical and biological properties.
N-(2-chloroethyl)cyclopentanesulfonamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
N-(2-bromoethyl)cyclopentanesulfonamide: Contains a bromine atom, leading to different chemical behavior compared to the fluorine-containing compound.
Uniqueness
N-(2-fluoroethyl)cyclopentanesulfonamide is unique due to the presence of the 2-fluoroethyl group, which can influence its chemical reactivity and biological interactions. The fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable tool in various research and industrial applications.
特性
分子式 |
C7H14FNO2S |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
N-(2-fluoroethyl)cyclopentanesulfonamide |
InChI |
InChI=1S/C7H14FNO2S/c8-5-6-9-12(10,11)7-3-1-2-4-7/h7,9H,1-6H2 |
InChIキー |
CPTPXPPBBCPNRG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)S(=O)(=O)NCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


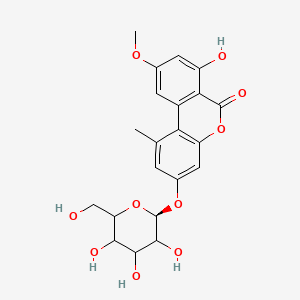
![(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13442498.png)
![4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione](/img/structure/B13442522.png)
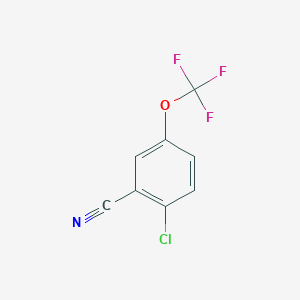
![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
![3-[3-(Hydroxymethyl)piperidin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B13442543.png)
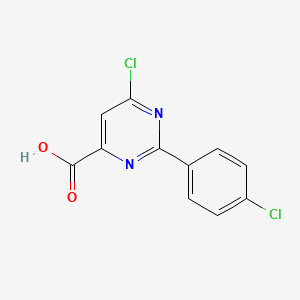
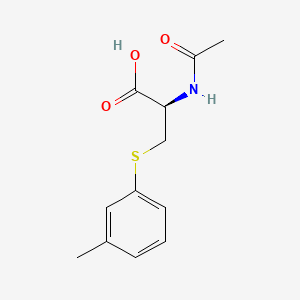

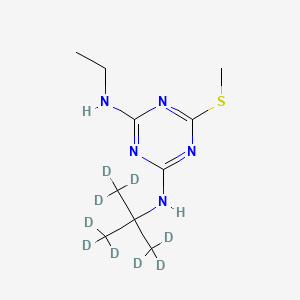
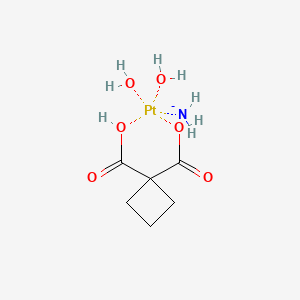
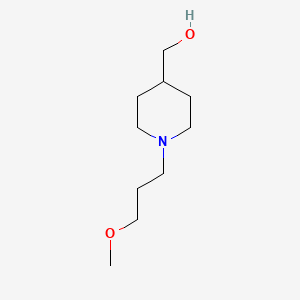
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
